methyl 4-[(E)-2-nitroethenyl]benzoate
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Overview
Description
Methyl 4-[(E)-2-nitroethenyl]benzoate is an organic compound with the molecular formula C10H9NO4 It is a member of the benzoate ester family, characterized by a benzene ring connected to an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-[(E)-2-nitroethenyl]benzoate can be synthesized through the nitration of methyl benzoate followed by a condensation reaction. The nitration process involves the use of fuming nitric acid and concentrated sulfuric acid to introduce a nitro group into the benzene ring of methyl benzoate. The resulting nitro compound is then subjected to a condensation reaction with an appropriate aldehyde under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and condensation reactions. These processes are carried out in controlled environments to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-2-nitroethenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Carboxylic acids.
Substitution: Halogenated or other substituted benzoates.
Scientific Research Applications
Methyl 4-[(E)-2-nitroethenyl]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-2-nitroethenyl]benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can modulate enzyme activity, signal transduction pathways, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with similar structural features but lacking the nitro group.
Ethyl benzoate: Another ester with a different alkyl group.
Methyl 3-nitrobenzoate: A nitro-substituted benzoate with the nitro group in a different position.
Uniqueness
Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research .
Properties
IUPAC Name |
methyl 4-[(E)-2-nitroethenyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-15-10(12)9-4-2-8(3-5-9)6-7-11(13)14/h2-7H,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVMCLFJQCOHGX-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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